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Compound of Interest

Compound Name: AX20017

Cat. No.: B15568479 Get Quote

An In-Depth Technical Guide to AX20017: A Specific Inhibitor of Mycobacterial Protein Kinase

G

For researchers, scientists, and drug development professionals, this document provides a

comprehensive overview of the small molecule AX20017, a potent and specific inhibitor of

Mycobacterium tuberculosis protein kinase G (PknG), a key virulence factor.

Core Compound Details
AX20017, also known as 2-(Cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-

benzothiophene-3-carboxamide, is a cell-permeable tetrahydrobenzothiophene compound. It

has been identified as a highly specific inhibitor targeting the ATP-binding site of mycobacterial

PknG.[1][2]

Chemical and Physical Properties
Property Value Reference

Molecular Formula C₁₃H₁₆N₂O₂S

Molecular Weight 264.34 g/mol

CAS Number 329221-38-7

Appearance Light brown solid

Solubility Soluble in DMSO (5 mg/mL)
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Inhibitory Activity
Target IC₅₀ Reference

Mycobacterial Protein Kinase

G (PknG)
0.39 µM [3]

AX20017 demonstrates remarkable selectivity for mycobacterial PknG. Studies have shown

that it does not significantly affect the activity of a broad panel of 28 human kinases,

highlighting its potential as a specific therapeutic agent with a reduced likelihood of off-target

effects.[1][4]

Mechanism of Action: Targeting a Mycobacterial
Virulence Factor
Mycobacterium tuberculosis, the causative agent of tuberculosis, employs a sophisticated

mechanism to survive within host macrophages. A crucial element of this strategy is the

secretion of the eukaryotic-like serine/threonine protein kinase, PknG, into the macrophage

phagosome.[1][5] PknG acts to block the fusion of the phagosome with the lysosome, a cellular

compartment responsible for degrading pathogens. This inhibition of phagosome-lysosome

fusion creates a protected niche for the mycobacteria, allowing them to replicate within the host

cell.[1][2][5]

AX20017 directly counteracts this survival mechanism. By specifically inhibiting the kinase

activity of PknG, AX20017 effectively disables the mycobacterial defense, leading to the rapid

transfer of the bacteria to lysosomes for degradation and subsequent killing.[1][2][3]

The structural basis for the high specificity of AX20017 has been elucidated through X-ray

crystallography of the PknG-AX20017 complex (PDB ID: 2PZI).[1][2][6] The inhibitor binds

deep within the ATP-binding pocket of the kinase.[1][2] This binding pocket is shaped by a

unique combination of amino acid residues not found in any human kinases, which explains the

compound's high degree of selectivity.[1][2]
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Mechanism of AX20017 action within a macrophage.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are summaries of key experimental protocols used to characterize AX20017.

In Vitro PknG Kinase Assay
This assay quantifies the enzymatic activity of PknG and its inhibition by AX20017.

Objective: To determine the IC₅₀ of AX20017 for PknG.

Methodology:
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Recombinant PknG (e.g., 0.5 µg) is incubated in a reaction buffer containing 25 mM Tris

(pH 7.5), 2 mM MnCl₂, and 0.5 µCi of radiolabeled [γ-³²P]ATP.[3]

The kinase-dead mutant, PknG-K181M, can be included as a substrate for PknG.[1][3]

The reaction is performed in the presence of varying concentrations of AX20017 or a

vehicle control (e.g., DMSO).

Reaction mixtures are incubated at 30°C for a set time (e.g., 30 minutes).

The reaction is stopped by adding SDS-PAGE loading buffer.

Proteins are separated by size using SDS-PAGE.

The gel is dried, and the incorporation of the ³²P radiolabel into the substrate is visualized

and quantified by autoradiography.[1]

Macrophage Infection and Mycobacterial Survival Assay
This cell-based assay assesses the effect of AX20017 on the survival of mycobacteria within

host macrophages.

Objective: To determine if AX20017 can induce the killing of intracellular mycobacteria.

Methodology:

A macrophage cell line (e.g., J774 or primary bone marrow-derived macrophages) is

seeded in culture plates.

Macrophages are infected with a mycobacterial strain, such as M. bovis BCG or a

luciferase-expressing strain of M. tuberculosis, for 1-3 hours.[5]

Extracellular bacteria are removed by washing.

The infected cells are then treated with various concentrations of AX20017 for a specified

period (e.g., 24 hours).[5]
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After treatment, the macrophages are lysed with a gentle detergent (e.g., saponin) to

release intracellular bacteria.

The number of viable mycobacteria is quantified by either:

Colony-Forming Units (CFU): Serial dilutions of the lysate are plated on appropriate

agar (e.g., Middlebrook 7H11), and colonies are counted after incubation.[5]

Luciferase Assay: For luciferase-expressing strains, the luminescence of the lysate is

measured, which is proportional to the number of viable bacteria.[5]

Immunofluorescence Microscopy for Phagosome-
Lysosome Fusion
This technique visualizes the localization of mycobacteria within the endocytic pathway of

macrophages.

Objective: To visually confirm that AX20017 treatment leads to the delivery of mycobacteria

to lysosomes.

Methodology:

Macrophages are cultured on glass coverslips and infected with fluorescently labeled

mycobacteria (or bacteria are subsequently stained).

Infection proceeds in the presence or absence of AX20017 (e.g., 20 µM) for a chase

period of 2-3 hours.[5]

Cells are fixed with paraformaldehyde, permeabilized with a detergent, and then blocked.

The cells are stained with a primary antibody against a lysosomal-associated membrane

protein, such as LAMP-1.[5]

A fluorescently labeled secondary antibody is used to detect the primary antibody.

The coverslips are mounted on slides, and the co-localization of mycobacteria with the

LAMP-1 signal is analyzed using fluorescence microscopy.[5] An increase in co-
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localization indicates enhanced phagosome-lysosome fusion.
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Workflow for in vitro and cell-based characterization of AX20017.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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